![molecular formula C13H13NO B12891061 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-54-3](/img/structure/B12891061.png)
1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrrole ring. The ethanone group is attached to the nitrogen atom of the pyrrole ring, making it a ketone derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenylhydrazine with an α,β-unsaturated ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of pyrrole derivatives with higher oxidation states.
Reduction: Formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.
科学的研究の応用
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-1H-pyrrole: Similar structure but lacks the ethanone group.
1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups on the pyrrole ring.
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a ketone group.
Uniqueness
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the tolyl group and the ethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
特性
CAS番号 |
87388-54-3 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
1-[4-(3-methylphenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13NO/c1-9-4-3-5-11(6-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3 |
InChIキー |
DVMCAOCVIPMJJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CNC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


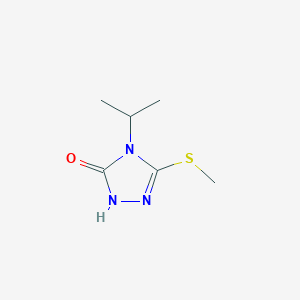

![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
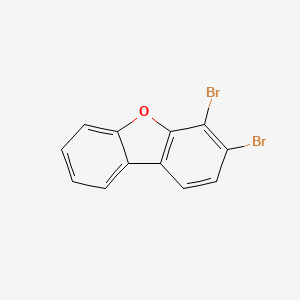
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
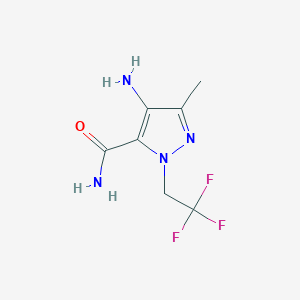
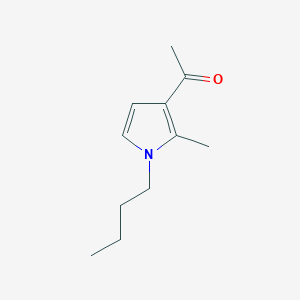

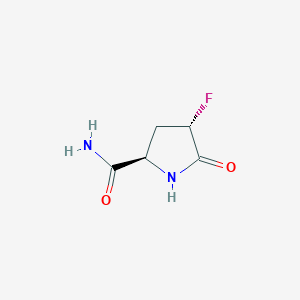
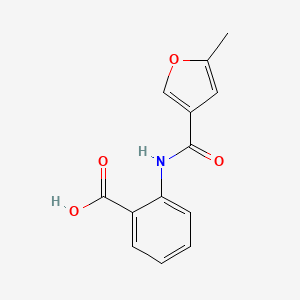
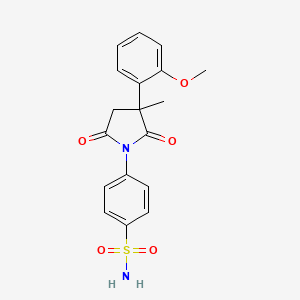
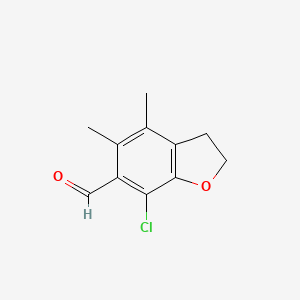
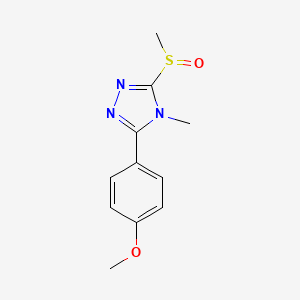
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
